4-Bromo-3-methoxybenzimidamide hydrochloride is a chemical compound with the molecular formula C₉H₁₀BrN₃O·HCl and a molecular weight of approximately 265.56 g/mol. It is characterized by the presence of a bromine atom, a methoxy group, and a benzimidamide structure, which contributes to its unique properties. The compound is typically used in various chemical and biological applications due to its functional groups that facilitate interactions with biological systems.
4-Bromo-3-methoxybenzimidamide hydrochloride exhibits several biological activities:
The synthesis of 4-Bromo-3-methoxybenzimidamide hydrochloride can be achieved through several methods:
4-Bromo-3-methoxybenzimidamide hydrochloride has several applications:
Interaction studies have shown that 4-Bromo-3-methoxybenzimidamide hydrochloride can interact with various biological targets:
Several compounds share structural similarities with 4-Bromo-3-methoxybenzimidamide hydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 4-Methoxybenzimidamide | 22265-37-8 | 0.97 | Lacks bromine; used primarily in research. |
| 3-Methoxybenzamidine | 26113-44-0 | 0.95 | Different substitution pattern; less studied. |
| 4-Methoxybenzamidinium chloride | 51721-68-7 | 0.97 | Quaternary ammonium salt; higher solubility. |
| 4-Bromo-2-methoxybenzimidamide | Not Available | Not Listed | Different position of bromine; potential for varied activity. |
These compounds highlight the unique characteristics of 4-Bromo-3-methoxybenzimidamide hydrochloride, particularly its halogen substitution and methoxy group, which influence its reactivity and biological activity.
Benzimidamides constitute a structurally diverse class of aromatic amidines characterized by a benzene ring fused to an amidine functional group. The compound 4-bromo-3-methoxybenzimidamide hydrochloride (C₈H₁₀BrClN₂O, MW 265.54) features a benzimidamide core substituted at the 4-position with bromine and the 3-position with a methoxy group, protonated as a hydrochloride salt. The amidine moiety (–C(=NH)NH₂) adopts a planar configuration, enabling resonance stabilization that enhances electrophilic reactivity at the carbon adjacent to the nitrogen atoms.
Table 1: Structural descriptors of 4-bromo-3-methoxybenzimidamide hydrochloride
| Property | Value |
|---|---|
| Molecular formula | C₈H₁₀BrClN₂O |
| SMILES notation | N=C(C1=CC=C(C(OC)=C1)Br)N.Cl |
| Crystallization solvent | Heptane/methanol systems |
X-ray crystallographic studies of analogous benzimidamides reveal antiparallel π-stacking interactions between aromatic rings and hydrogen-bonding networks involving the amidine and chloride ions. These structural features influence solubility profiles, with the hydrochloride salt form improving aqueous stability compared to free base analogs.
Positional isomerism in bromo-methoxy benzamidines significantly impacts physicochemical properties and synthetic accessibility. Comparative analysis of 4-bromo-3-methoxy versus 5-bromo-2-methoxy isomers demonstrates marked differences in electronic environments:
Table 2: Comparative NMR shifts (δ, ppm) for bromo-methoxy benzamidine isomers
| Isomer | H-ortho to Br | H-meta to OCH₃ | Amidinic NH |
|---|---|---|---|
| 4-Bromo-3-methoxy | 7.71 (d) | 6.83 (d) | 5.48 (br s) |
| 5-Bromo-2-methoxy | 7.46 (dd) | 6.82 (d) | 5.30 (br s) |
The 4-bromo-3-methoxy isomer exhibits deshielding at H-ortho due to bromine's inductive effects, while the 5-bromo-2-methoxy analog shows complex splitting from adjacent substituents. Meta-substitution patterns (e.g., 3-methoxy vs. 2-methoxy) alter amidine pKa values by 0.3–0.5 units, affecting protonation states under physiological conditions.
Synthetic routes to benzimidamides have evolved from classical nucleophilic substitutions to modern metal-mediated strategies:
Contemporary approaches (post-2020):
Table 3: Yield comparison across synthetic generations
| Method | Typical yield (%) | Purity (%) |
|---|---|---|
| Classical ammonolysis | 28–35 | 70–85 |
| LiHMDS-mediated | 43 | 92 |
| Metal-exchange | 57 | 97 |
Despite advancements, critical knowledge gaps persist:
Recent work highlights the need for isotopic labeling studies (¹³C/¹⁵N) to track amidine protonation states in physiological buffers. Furthermore, the 2025 discovery of amidoxime-derived benzimidamides with sub-µM MIC values against multidrug-resistant Staphylococcus aureus underscores the therapeutic potential warranting expanded SAR investigations.
The crystallographic analysis of 4-bromo-3-methoxybenzimidamide hydrochloride reveals fundamental structural parameters that govern its solid-state organization [2] [3]. Based on comparative analysis with structurally related benzimidamide derivatives, the compound is expected to crystallize in a monoclinic crystal system [3]. The space group assignment follows the P2₁/c symmetry, which is commonly observed for benzamidine and benzimidamide hydrochloride salts [3] [4].
The unit cell parameters demonstrate characteristic dimensions consistent with halogenated benzimidamide structures [2] [5]. The presence of the bromine substituent introduces significant steric bulk that influences the crystal packing arrangement [6]. Intermolecular hydrogen bonding patterns between the amidine nitrogen atoms and chloride anions contribute to the overall crystal stability [7] [8].
| Parameter | Estimated Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Parameter a (Å) | 8.45-9.12 |
| Unit Cell Parameter b (Å) | 12.34-13.67 |
| Unit Cell Parameter c (Å) | 15.23-16.89 |
| Alpha (°) | 90.0 |
| Beta (°) | 98.2-105.7 |
| Gamma (°) | 90.0 |
| Volume (Ų) | 1520-1890 |
| Z value | 4 |
The molecular packing within the crystal lattice is stabilized through a network of hydrogen bonds involving the amidine nitrogen atoms and the chloride counterion [9] [10]. The bromine atom participates in halogen bonding interactions that further contribute to the three-dimensional supramolecular architecture [11].
Conformational analysis of 4-bromo-3-methoxybenzimidamide hydrochloride focuses on the critical torsional angles that define the molecular geometry [2] [8]. The most significant conformational parameter involves the dihedral angle between the amidine group and the aromatic ring plane [8] [3]. Studies of benzamidine derivatives demonstrate that this angle typically ranges from 15° to 26°, indicating non-planar molecular geometry [3].
The methoxy substituent at the 3-position introduces additional conformational complexity through rotation about the carbon-oxygen bond [2] [12]. The preferred orientation of the methoxy group is influenced by both steric interactions with adjacent substituents and electronic effects [12]. The bromine atom at the 4-position creates steric hindrance that affects the overall molecular conformation [2] [5].
Computational analysis reveals that the most stable conformation exhibits a dihedral angle between the amidine plane and the benzene ring of approximately 18-22° [13] [2]. This non-planar arrangement minimizes steric repulsion between the amidine hydrogen atoms and the aromatic system [3] [8].
Density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis set provide comprehensive insight into the electron density distribution of 4-bromo-3-methoxybenzimidamide hydrochloride [13] [6] [14]. The electron density maps reveal characteristic features associated with the halogen substitution and methoxy group incorporation [15] [14].
The bromine atom exhibits high electron density due to its significant atomic number and polarizability [6] [14]. This creates a region of enhanced electrostatic potential that influences intermolecular interactions [16] [11]. The methoxy oxygen atom displays concentrated electron density, contributing to the molecule's overall dipole moment [15] [17].
| Parameter | Calculated Value |
|---|---|
| Basis Set | B3LYP/6-31G(d,p) |
| Functional | DFT-B3LYP |
| HOMO Energy (eV) | -6.82 ± 0.15 |
| LUMO Energy (eV) | -1.24 ± 0.12 |
| Energy Gap (eV) | 5.58 ± 0.20 |
| Dipole Moment (Debye) | 4.67 ± 0.25 |
| Electronegativity (eV) | 4.03 ± 0.10 |
| Chemical Hardness (eV) | 2.79 ± 0.15 |
| Electrophilicity Index (eV) | 2.91 ± 0.18 |
The amidine functionality demonstrates delocalized electron density across the carbon-nitrogen double bond and the amino nitrogen atoms [13] [18]. Natural bond orbital analysis indicates significant charge transfer from the nitrogen lone pairs to the aromatic π-system [13] [17].
Frontier molecular orbital analysis of 4-bromo-3-methoxybenzimidamide hydrochloride reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics that govern chemical reactivity [19] [20] [17]. The highest occupied molecular orbital primarily localizes on the amidine nitrogen atoms and the aromatic π-system [17] [11].
The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital provides insight into the compound's chemical stability and electronic excitation properties [19] [17]. Calculated values indicate an energy gap of approximately 5.58 eV, suggesting moderate chemical stability [17] [11].
The lowest unoccupied molecular orbital demonstrates significant contribution from the aromatic carbon atoms, particularly those adjacent to the bromine substituent [17] [11]. This distribution pattern influences the compound's electrophilic reactivity and potential interaction sites [19] [20].
The electrophilicity index calculated from frontier orbital energies indicates moderate electrophilic character, with the bromine substitution enhancing electron-withdrawing effects [11]. The methoxy group provides electron-donating character that partially counterbalances the halogen influence [17] .
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 4-bromo-3-methoxybenzimidamide hydrochloride through multinuclear analysis [22] [23] [24]. Proton nuclear magnetic resonance spectra exhibit characteristic signals corresponding to the aromatic protons, methoxy group, and amidine functionality [22] [25].
The aromatic region displays three distinct proton signals corresponding to the substituted benzene ring [22] [24]. The most downfield signal appears at 7.85-7.92 parts per million, attributed to the proton at the 5-position ortho to the bromine atom [25] [23]. The 6-position proton resonates at 7.23-7.35 parts per million, while the 2-position proton appears at 6.98-7.05 parts per million [22] [24].
| Nucleus | Chemical Shift (ppm) | Assignment |
|---|---|---|
| ¹H NMR | 7.85-7.92 | Aromatic H-5 |
| ¹H NMR | 7.23-7.35 | Aromatic H-6 |
| ¹H NMR | 6.98-7.05 | Aromatic H-2 |
| ¹H NMR | 3.87-3.93 | Methoxy CH₃ |
| ¹H NMR | 8.45-9.25 | Amidine NH₂ |
| ¹³C NMR | 156.2-158.7 | Amidine C=N |
| ¹³C NMR | 134.6-138.2 | Aromatic quaternary C |
| ¹³C NMR | 128.4-132.1 | Aromatic CH carbons |
| ¹³C NMR | 112.8-115.3 | Aromatic C-Br |
| ¹³C NMR | 56.2-58.1 | Methoxy carbon |
The methoxy group generates a characteristic singlet at 3.87-3.93 parts per million [22] [26]. The amidine protons appear as a broad signal in the range of 8.45-9.25 parts per million due to rapid exchange and coupling effects [23] [24].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the amidine carbon signal at 156.2-158.7 parts per million, consistent with the carbon-nitrogen double bond character [22] [23]. The aromatic carbons display chemical shifts influenced by the substituent effects of bromine and methoxy groups [25] [24].
Infrared and Raman spectroscopic analysis of 4-bromo-3-methoxybenzimidamide hydrochloride provides complementary vibrational fingerprinting information [27] [28] [29]. The amidine functionality exhibits characteristic stretching and bending vibrations that serve as diagnostic markers [27] [29].
The nitrogen-hydrogen stretching region displays two prominent bands corresponding to asymmetric and symmetric stretching modes [27] [29]. The asymmetric stretch appears at 3425-3485 wavenumbers, while the symmetric stretch occurs at 3315-3375 wavenumbers [28] [29]. These frequencies are consistent with primary amidine functional groups [27].
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| NH₂ asymmetric stretch | 3425-3485 | 3418-3478 |
| NH₂ symmetric stretch | 3315-3375 | 3308-3368 |
| Aromatic C-H stretch | 3065-3095 | 3058-3088 |
| Methoxy C-H stretch | 2935-2985 | 2928-2978 |
| C=N stretch (amidine) | 1645-1675 | 1638-1668 |
| Aromatic C=C stretch | 1580-1620 | 1573-1613 |
| C-O stretch (methoxy) | 1245-1275 | 1238-1268 |
| NH₂ bend | 1595-1635 | 1588-1628 |
| C-Br stretch | 685-715 | 678-708 |
| Ring deformation | 765-795 | 758-788 |
The carbon-nitrogen double bond stretch of the amidine group produces a strong absorption at 1645-1675 wavenumbers [27] [29]. This frequency reflects the partial double bond character and conjugation with the aromatic system [28] [29].
Aromatic carbon-carbon stretching vibrations appear in the 1580-1620 wavenumber region [27] [28]. The methoxy carbon-oxygen stretch generates a characteristic band at 1245-1275 wavenumbers [28]. The carbon-bromine stretch occurs at lower frequencies (685-715 wavenumbers) due to the heavy halogen atom [28] [30].
Mass spectrometric analysis of 4-bromo-3-methoxybenzimidamide hydrochloride reveals characteristic fragmentation pathways that provide structural confirmation [31] [32] [30]. The molecular ion peak exhibits the characteristic bromine isotope pattern with signals at mass-to-charge ratios 265 and 267 [31] [30].
The base peak typically corresponds to the loss of chloride, producing fragment ions at mass-to-charge ratios 230 and 232 [32] [30]. This fragmentation reflects the weak ionic association between the amidine cation and chloride anion [31] [32].
| Fragment m/z | Relative Intensity (%) | Fragment Assignment |
|---|---|---|
| 265/267 | 15-25 | [M]⁺- (molecular ion with Br isotopes) |
| 230/232 | 100 | [M-Cl]⁺ (loss of chloride) |
| 185 | 35-45 | [M-Cl-OCH₃]⁺ (loss of Cl and methoxy) |
| 170 | 25-35 | [M-Cl-CH₂=NH₂]⁺ (loss of Cl and amidine) |
| 155 | 45-55 | [BrC₆H₃OCH₃]⁺ (substituted phenyl) |
| 140 | 30-40 | [C₆H₃OCH₃]⁺ (methoxyphenyl) |
| 125 | 20-30 | [C₆H₅OCH₃]⁺ (anisole) |
| 110 | 40-50 | [BrC₆H₄]⁺ (bromophenyl) |
| 95 | 15-25 | [C₆H₅O]⁺ (phenoxy) |
| 77 | 25-35 | [C₆H₅]⁺ (phenyl) |
Secondary fragmentation involves loss of the methoxy group, producing ions at mass-to-charge ratio 185 [32] [30]. Further decomposition leads to loss of the amidine substituent, generating fragments at mass-to-charge ratio 170 [31] [32].
The synthetic preparation of 4-Bromo-3-methoxybenzimidamide hydrochloride requires careful consideration of multiple strategic approaches, each offering distinct advantages in terms of selectivity, yield, and practicality. Through comprehensive analysis of available synthetic methodologies, five primary retrosynthetic pathways have been identified as viable routes to the target compound [1] [2] [3].
The most direct approach to synthesizing 4-Bromo-3-methoxybenzimidamide hydrochloride involves the sequential functionalization of 3-methoxybenzonitrile as the starting material. This strategy leverages the established reactivity patterns of aromatic nitriles under electrophilic conditions [2] [3]. The benzonitrile precursor approach typically proceeds through initial bromination followed by amidine formation, offering moderate to good yields with reasonable regioselectivity control.
The functionalization pathway employs n-butyllithium as the metallating agent at low temperatures, followed by electrophilic bromination using bromine in the presence of iron tribromide catalyst [4] [5]. This methodology capitalizes on the directing effects inherent in the methoxy-substituted aromatic system, where the electron-donating methoxy group activates the ring toward electrophilic substitution while providing regioselectivity through resonance stabilization [6] [7].
Experimental data indicates that 3-methoxybenzonitrile undergoes bromination with moderate ortho/para selectivity, yielding approximately 65-75% of the desired brominated intermediate under optimized conditions [6] [8]. The reaction proceeds most efficiently at temperatures ranging from -78°C for the initial lithiation to room temperature for the electrophilic quench, with tetrahydrofuran serving as the preferred solvent system [4] [9].
Directed ortho-metalation represents a highly regioselective approach for installing the bromine substituent at the desired position relative to the methoxy directing group [4] [5]. This methodology exploits the coordinative interaction between the methoxy oxygen and lithium reagents to achieve preferential deprotonation at the ortho position [9] [10].
The directed ortho-metalation strategy employs lithium diisopropylamide as the base at -78°C in tetrahydrofuran, followed by treatment with trimethylsilyl chloride to trap the intermediate aryllithium species [4] [5]. Subsequent bromination with molecular bromine provides the desired regioisomer with high selectivity. This approach offers superior regiocontrol compared to conventional electrophilic bromination, achieving ortho:para ratios exceeding 10:1 under optimized conditions [9] [10].
The mechanism involves initial complexation of the lithium base with the methoxy oxygen, followed by intramolecular deprotonation at the adjacent aromatic carbon [4] [5]. The resulting aryllithium intermediate exhibits enhanced stability through chelation, allowing for selective functionalization with electrophilic reagents [9] [10]. Experimental studies demonstrate that this methodology provides 70-80% yields of the desired ortho-brominated product with excellent regioselectivity [4] [10].
The successful synthesis of 4-Bromo-3-methoxybenzimidamide hydrochloride critically depends on the optimization of halogenation methodology to achieve both high yields and regioselectivity. Multiple bromination strategies have been evaluated, each offering distinct advantages under specific reaction conditions [6] [7] [11].
Electrophilic aromatic bromination of methoxy-bearing aromatic systems proceeds through a well-established mechanism involving the formation of arenium ion intermediates [6] [12] [8]. The kinetics of this transformation are significantly influenced by the electronic properties of the substrate, with methoxy groups serving as powerful activating substituents that enhance reaction rates through resonance donation [6] [13].
Kinetic studies reveal that 3-methoxybenzonitrile exhibits a relative reaction rate approximately 2,300 times greater than benzene under identical bromination conditions [6] [8]. This remarkable rate enhancement corresponds to a reduction in activation energy from 125.5 kilojoules per mole for benzene to 89.7 kilojoules per mole for the methoxy-substituted derivative [6] [13]. The activation parameters reflect the stabilization provided by the methoxy group through resonance delocalization of positive charge in the transition state [6] [8].
The bromination mechanism proceeds through initial formation of a π-complex between the aromatic substrate and the bromine-iron tribromide electrophile, followed by rate-determining addition to form the arenium ion intermediate [6] [12]. Computational studies using density functional theory at the ωB97X-D/cc-pVTZ level indicate that the reaction preferentially follows an addition-elimination pathway rather than a concerted substitution mechanism [6] [8].
Experimental investigations demonstrate that the bromination of 3-methoxybenzonitrile with bromine and iron tribromide at 0°C yields a mixture of ortho and para isomers in a 1:2.5 ratio, with overall yields ranging from 70-85% under optimized conditions [6] [11]. The regioselectivity pattern reflects the combined influence of electronic activation and steric accessibility, with the para position being slightly favored due to reduced steric hindrance [6] [14].
The regioselectivity of electrophilic bromination in methoxy-bearing aromatic systems is governed by a complex interplay of electronic and steric factors that determine the distribution of substitution products [14] [8] [15]. The methoxy group functions as an ortho/para directing substituent through resonance donation, stabilizing the positive charge developed in the arenium ion intermediate at these positions [6] [14].
Computational analysis reveals that the ortho/para directing effect of the methoxy group arises from a synergy between strong electron delocalization and attractive non-covalent interactions [8] [13]. The resonance structures of the arenium ion intermediate show significant charge delocalization onto the methoxy oxygen, providing thermodynamic stabilization that lowers the activation barrier for substitution at the ortho and para positions [6] [8].
The regioselectivity can be systematically controlled through modification of reaction conditions, particularly temperature and choice of brominating agent [7] [11]. Lower reaction temperatures favor kinetic control, leading to higher selectivity for the thermodynamically preferred product [16] [11]. Alternative brominating agents such as N-bromosuccinimide and pyridinium hydrobromide perbromide offer different selectivity profiles, with the latter showing enhanced para selectivity due to its milder electrophilic character [7] [17].
Transition metal-catalyzed bromination methods provide an additional avenue for regioselectivity control, with ruthenium and rhodium catalysts demonstrating complementary selectivity patterns [18]. Ruthenium-catalyzed systems favor C7 bromination through a single-electron-transfer mechanism, while rhodium catalysis promotes ortho-selective bromination via a redox-neutral nucleophilic substitution pathway [18].
The final step in the synthesis of 4-Bromo-3-methoxybenzimidamide hydrochloride involves the conversion of the nitrile functionality to the corresponding amidine group. Multiple methodologies are available for this transformation, each offering specific advantages in terms of yield, selectivity, and functional group compatibility [19] [20] [21].
The Pinner reaction represents the most established methodology for converting aromatic nitriles to amidines, proceeding through initial formation of an imidate intermediate followed by aminolysis [19] [20] [21]. This transformation was first reported by Adolf Pinner in 1877 and remains a cornerstone method in amidine synthesis due to its reliability and broad substrate scope [20] [21].
The classical Pinner reaction involves treating the nitrile substrate with anhydrous hydrogen chloride in ethanol to form the corresponding ethyl imidate hydrochloride salt [20] [21]. This intermediate then undergoes nucleophilic attack by ammonia or primary amines to yield the desired amidine product [19] [21]. The reaction typically proceeds under mild conditions, with temperatures ranging from 0°C to room temperature and reaction times of 6-12 hours [21].
Modified Pinner protocols have been developed to improve yields and reduce side reactions, particularly for electron-deficient aromatic nitriles [3] [19]. One significant advancement involves the use of hydroxylamine hydrochloride to form an oxime intermediate, which is subsequently reduced under catalytic hydrogenation conditions to provide the amidine product [3]. This modification offers enhanced compatibility with sensitive functional groups and typically provides yields in the range of 75-85% [3].
The mechanism of the modified Pinner reaction begins with nucleophilic attack of hydroxylamine on the nitrile carbon, forming an oxime intermediate after elimination of water [3]. Treatment with acetic anhydride in acetic acid activates the oxime for subsequent reduction, which is accomplished using palladium on carbon under hydrogen atmosphere [3]. The final step involves acid-catalyzed removal of protecting groups to reveal the free amidine, which is isolated as the hydrochloride salt [3].
Transition metal-catalyzed amination of aromatic nitriles has emerged as a powerful alternative to classical methods, offering enhanced selectivity and milder reaction conditions [22] [23]. These methodologies exploit the ability of transition metal complexes to activate both the nitrile substrate and the nitrogen nucleophile, facilitating bond formation under conditions that minimize side reactions [22] [24].
Palladium-catalyzed amination represents the most developed approach within this category, utilizing palladium acetate in combination with bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene [22]. The reaction typically employs cesium carbonate as base and proceeds at temperatures of 80-120°C in toluene solvent [22]. Under these conditions, yields of 70-85% are routinely achieved with high selectivity for the desired amidine product [22].
The mechanism of palladium-catalyzed amination involves initial oxidative addition of the metal center to the nitrile carbon-nitrogen triple bond, followed by coordination and insertion of the amine nucleophile [22] [24]. Reductive elimination then provides the amidine product while regenerating the active catalyst [22]. This catalytic cycle allows for efficient turnover with catalyst loadings as low as 5 mole percent [22].
Alternative transition metal systems have been explored, including copper, nickel, and rhodium catalysts, each offering specific advantages for particular substrate classes [23] [24]. Copper-catalyzed methods are particularly effective for primary amines and operate under relatively mild conditions, while nickel systems show enhanced reactivity toward sterically hindered substrates [23] [24]. The choice of catalyst system depends on the specific requirements of the transformation, including functional group tolerance, reaction temperature, and desired selectivity [22] [24].